molecular formula C23H23NO3 B11377145 6,8-Dimethyl-1-(4-methylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,8-Dimethyl-1-(4-methylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11377145
M. Wt: 361.4 g/mol
InChI Key: PMZRULWTWQIVSU-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate phenolic precursors under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of halogens, nitro groups, and other functional groups on the aromatic rings.

Scientific Research Applications

6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives, which share some structural similarities and biological activities.

Uniqueness

6,8-DIMETHYL-1-(4-METHYLPHENYL)-2-PROPYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

6,8-dimethyl-1-(4-methylphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO3/c1-5-10-24-20(16-8-6-13(2)7-9-16)19-21(25)18-15(4)11-14(3)12-17(18)27-22(19)23(24)26/h6-9,11-12,20H,5,10H2,1-4H3

InChI Key

PMZRULWTWQIVSU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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